N-羟基-2,4,6-三甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-Hydroxy-2,4,6-trimethylaniline does not have direct synthesis routes explicitly detailed in available literature; however, research into similar compounds provides insight into potential synthetic pathways. For instance, studies on N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline have explored structural dimorphism, suggesting a basis for synthetic approaches that could be adapted for N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

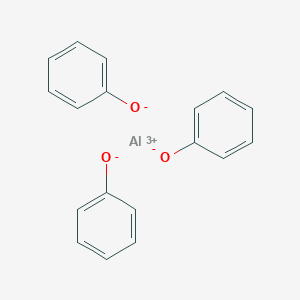

Molecular Structure Analysis

The molecular structure of related compounds like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline has been studied in depth, revealing dimorphism and the possibility of equilibrium between tautomeric forms through rapid hydrogen transfer (Tenon et al., 1999). These structural insights could be pertinent to understanding the molecular architecture of N-Hydroxy-2,4,6-trimethylaniline.

Chemical Reactions and Properties

Although specific reactions of N-Hydroxy-2,4,6-trimethylaniline are not detailed in the reviewed literature, the study of similar molecules indicates a propensity for intermolecular hydrogen bonding, forming centrosymmetric dimers, and exhibiting thermochromic properties (Tenon et al., 1999). These characteristics suggest that N-Hydroxy-2,4,6-trimethylaniline could participate in a range of chemical reactions, potentially leading to novel compounds and materials.

Physical Properties Analysis

The physical properties of N-Hydroxy-2,4,6-trimethylaniline, such as solubility, melting point, and crystal structure, are inferred from analogous compounds. Research into structural dimorphism and thermochromic behavior of similar molecules provides a foundational understanding of how N-Hydroxy-2,4,6-trimethylaniline might behave under different physical conditions (Tenon et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be partially understood through studies on related compounds. The ability of molecules like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline to form intermolecular hydrogen bonds and exhibit thermochromism suggests a rich area of study for the chemical properties of N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

科学研究应用

结构分析和二态性

N-羟基-2,4,6-三甲基苯胺及其衍生物展示出有趣的结构特性。例如,N-(3-羟基水杨醛基)-2,4,6-三甲基苯胺显示出二态性,存在于正交晶体和单斜晶体结构中。该化合物还表现出热致变色性质,随温度变化而改变颜色 (Tenon et al., 1999)。类似的结构特征也观察到在N-(5-羟基水杨醛基)-2,4,6-三甲基苯胺中,分子堆叠成层并形成氢键,同时表现出热致变色行为 (Tenon, Carles, & Aycard, 1995)。

生物活化和代谢研究

N-羟基芳胺和N-羟基杂环胺的代谢活化,包括N-羟基-2,4,6-三甲基苯胺的衍生物,已被研究其在肝脏磺酸转移酶(STs)活性中的作用。这些化合物被人类肝脏STs代谢活化,暗示其在对环境和饮食致癌物敏感性中的作用 (Chou, Lang, & Kadlubar, 1995)。

分光光度应用

N-羟基-2,4,6-三甲基苯胺在分光光度学中有应用。它用于通过与二氮化芳胺在胶束介质中偶联来测定酚类化合物,提供了一种敏感且可重复的方法来分析各种样品中的酚类化合物 (Romero, Rodriguez, Alvarez-coque, & Ramis‐Ramos, 1994)。

化学合成和环化

该化合物参与化学合成过程。例如,通过在催化剂存在下用甲醇烷基化邻甲苯胺合成2,4,6-三甲基苯胺的合成已被探讨,显示了不同条件对产率和选择性的影响 (Zhang Xiu-cheng, 2011)。此外,N-(2,4,6-三甲基苯基)-β-丙氨酸的环化形成四氢吡啶酮和二氢嘧啶二酮的衍生物,展示了其在创建多样化化学结构中的实用性 (Mickevičius & Patupaite, 2000)。

安全和危害

属性

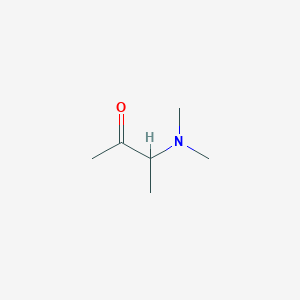

IUPAC Name |

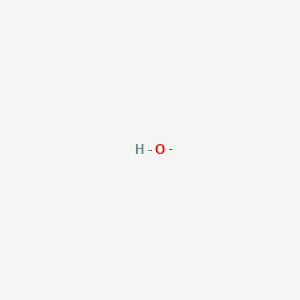

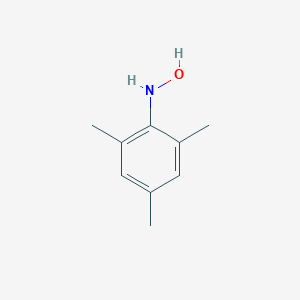

N-(2,4,6-trimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

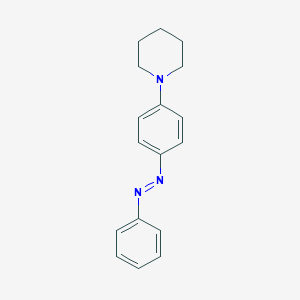

CC1=CC(=C(C(=C1)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesitylhydroxylamine | |

CAS RN |

14353-69-6 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。